molecular formula C12H18Cl2N2O2 B3971553 [2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride

Cat. No.: B3971553
M. Wt: 293.19 g/mol
InChI Key: MCIVNRBKVQWGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride typically involves the reaction of 2-chloro-4-[(dimethylamino)methyl]phenol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.

    Biology: Employed in the study of enzyme inhibition and as a tool for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of [2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and leading to the desired biological effect. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 2-chloro-N,N-dimethylpropylamine hydrochloride
  • N-(2-chloroethyl)-N,N-dimethylamine hydrochloride

Uniqueness

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2.ClH/c1-14(2)8-9-5-6-11(10(13)7-9)17-12(16)15(3)4;/h5-7H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIVNRBKVQWGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)OC(=O)N(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 4
Reactant of Route 4
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[2-chloro-4-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.